Oxyphenbutazonehydrate

Description

Historical Context of Pyrazolidinedione Research in Academic Inquiry

The field of medicinal chemistry is dedicated to the discovery and development of new therapeutic agents, a pursuit that often focuses on novel synthetic and natural organic compounds. indexcopernicus.com Within this discipline, heterocyclic compounds—those containing atoms of at least two different elements in their rings—have been a cornerstone of research. The pyrazolidinedione ring system, a five-membered ring with two nitrogen atoms and two ketone groups, represents a significant class of these heterocyclic molecules. ontosight.ai

Research into pyrazolidinedione and its synthetic analogs has revealed a wide spectrum of pharmacological activities. indexcopernicus.com This has made the pyrazolidinedione scaffold a subject of considerable interest in academic and industrial research. ontosight.ai Early investigations and subsequent studies demonstrated that derivatives of this core structure possess potent anti-inflammatory properties. ontosight.aichemsrc.com This discovery spurred further exploration into their mechanism of action, which was later identified to be the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins (B1171923). nih.govebi.ac.uk Prostaglandins are key mediators of inflammation, pain, and fever, and their inhibition accounts for many of the therapeutic effects observed with this class of compounds. nih.govebi.ac.ukebi.ac.uk

Beyond their anti-inflammatory effects, the versatility of the pyrazolidinedione structure has allowed for the synthesis of a diverse library of derivatives. indexcopernicus.com These synthetic efforts have led to the discovery of compounds with a broad range of biological activities, including antimicrobial, anticancer, and antipyretic properties. ontosight.ainih.gov The ongoing research in this area focuses on synthesizing novel derivatives with improved pharmacokinetic profiles and exploring their potential against various diseases, driven by the need for new and more effective therapeutic agents. indexcopernicus.com

Significance of Oxyphenbutazone (B1678117) Hydrate (B1144303) as a Model Compound in Medicinal Chemistry Research

Oxyphenbutazone, a metabolite of the earlier drug phenylbutazone (B1037), serves as a significant model compound in medicinal chemistry. chemsrc.comebi.ac.uk Its hydrated form, oxyphenbutazone hydrate, is a hydrate created by combining oxyphenbutazone with one molar equivalent of water. nih.govebi.ac.ukchemicalbook.com As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes. chemsrc.comcymitquimica.com This well-defined mechanism makes it an excellent tool for studying the structure-activity relationships of COX inhibitors and the broader physiological roles of prostaglandins. nih.govebi.ac.uk

The compound's significance extends beyond its anti-inflammatory properties. Research has explored its potential in other therapeutic areas. For instance, studies have investigated its ability to enhance the efficacy of other drugs, such as methotrexate, in cancer cell lines and its potential reparative effects in hepatocytes. chemsrc.com Furthermore, oxyphenbutazone monohydrate has been shown to selectively act against non-replicating Mycobacterium tuberculosis, indicating its potential as a scaffold for developing new antimicrobial agents. chemsrc.com

The history of oxyphenbutazone also provides a valuable case study in drug development and pharmacovigilance. First approved in 1960, it was later withdrawn from the market in 1984 due to associations with severe adverse effects. nih.govebi.ac.ukebi.ac.uk This history underscores the critical importance of evaluating the complete pharmacological and toxicological profile of a drug candidate and makes oxyphenbutazone a relevant subject for research into the molecular mechanisms of drug toxicity. Its well-characterized chemical structure and biological activities continue to make it a valuable reference compound in the development and screening of new, safer anti-inflammatory and other therapeutic agents.

Physicochemical Properties of Oxyphenbutazone Hydrate

| Property | Value | Source |

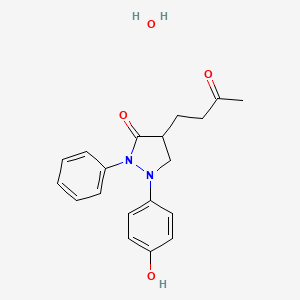

| IUPAC Name | 4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione;hydrate | nih.gov |

| Molecular Formula | C19H22N2O4 | chemsrc.comnih.govchemwhat.com |

| Molecular Weight | 342.39 g/mol | nih.govchemwhat.combiosynth.com |

| Canonical SMILES | CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3.O | nih.govbiosynth.com |

| InChI Key | CNDQSXOVEQXJOE-UHFFFAOYSA-N | nih.gov |

| CAS Number | 7081-38-1 | chemsrc.comchemwhat.combiosynth.com |

| Form | Solid | chemicalbook.com |

| Color | White to Off-White | chemicalbook.com |

| Melting Point | 96°C; 124-125°C | chemsrc.comchemicalbook.comchemwhat.com |

| Storage Temperature | 2-8°C | chemsrc.comchemicalbook.comchemwhat.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H22N2O4 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-4-(3-oxobutyl)-2-phenylpyrazolidin-3-one;hydrate |

InChI |

InChI=1S/C19H20N2O3.H2O/c1-14(22)7-8-15-13-20(16-9-11-18(23)12-10-16)21(19(15)24)17-5-3-2-4-6-17;/h2-6,9-12,15,23H,7-8,13H2,1H3;1H2 |

InChI Key |

ZLJAVVGRYAGBGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1CN(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)O.O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of Oxyphenbutazone Hydrate

Fundamental Synthesis Approaches and Mechanistic Investigations

The synthesis of oxyphenbutazone (B1678117) hydrate (B1144303) is a multi-step process rooted in classical organic reactions, culminating in a specific hydration state that is critical to the final product's properties. Mechanistic understanding of each step is crucial for controlling purity and yield.

The core structure of oxyphenbutazone, a pyrazolidine-3,5-dione (B2422599) derivative, is typically assembled through a condensation reaction. The synthesis of the related compound, phenylbutazone (B1037), involves the base-catalyzed condensation of diethyl n-butylmalonate with hydrazobenzene, which forms the heterocyclic ring via lactamization. wikipedia.org For oxyphenbutazone, which features a hydroxyl group on one phenyl ring, the synthesis logically employs a hydroxylated precursor. wikipedia.org

The primary reaction involves the condensation of diethyl n-butylmalonate with 1-(4-hydroxyphenyl)-2-phenylhydrazine. This reaction is generally base-catalyzed and proceeds through a Claisen-type condensation mechanism. The malonic ester acts as the nucleophile, attacking the hydrazine (B178648) derivative to form an intermediate that subsequently undergoes intramolecular cyclization (lactamization) to yield the pyrazolidinedione ring system of oxyphenbutazone.

Following the synthesis of the anhydrous oxyphenbutazone molecule, the formation of the hydrate is a critical final step. Oxyphenbutazone hydrate is specifically a monohydrate, meaning it incorporates one molar equivalent of water into its crystal structure. nih.govebi.ac.ukebi.ac.uk This hydration is typically achieved during the final crystallization or recrystallization process by using a solvent system that contains a controlled amount of water, allowing the water molecule to be integrated into the crystal lattice as the product precipitates from the solution.

Table 1: Key Stages in the Fundamental Synthesis of Oxyphenbutazone Hydrate

| Stage | Reactants/Precursors | Key Transformation | Product |

| Condensation | Diethyl n-butylmalonate, 1-(4-hydroxyphenyl)-2-phenylhydrazine, Base catalyst | Claisen-Schmidt Condensation | Intermediate adduct |

| Cyclization | Intermediate adduct | Intramolecular Lactamization | Anhydrous Oxyphenbutazone |

| Hydration | Anhydrous Oxyphenbutazone, Water/Solvent mixture | Crystallization / Hydrate Formation | Oxyphenbutazone Hydrate |

Recrystallization is a pivotal purification technique used to refine crude oxyphenbutazone and to ensure the formation and stability of its desired hydrate form. uct.ac.za The principle relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. libretexts.org The compound should exhibit high solubility in the hot solvent and low solubility upon cooling, allowing for the selective crystallization of the pure substance while impurities remain in the supernatant. youtube.com

The process for oxyphenbutazone hydrate involves several key steps:

Solvent Selection : An appropriate solvent or solvent system is chosen. For hydrate formation, the solvent system must contain water. The solubility profile must favor high dissolution at elevated temperatures and poor dissolution at lower temperatures. youtube.com

Dissolution : The crude oxyphenbutazone is dissolved in a minimal amount of the hot solvent to create a saturated or near-saturated solution. uct.ac.za

Cooling and Crystallization : The hot solution is allowed to cool slowly. This gradual temperature reduction decreases the solubility of oxyphenbutazone, promoting the formation of well-defined, pure crystals that incorporate water to form the stable hydrate. mt.com Rapid cooling is generally avoided as it can lead to the precipitation of smaller, less pure crystals.

Initiation : If crystallization does not begin spontaneously, it can be induced by adding a "seed crystal" of pure oxyphenbutazone hydrate or by scratching the inner surface of the vessel with a glass rod to create nucleation sites. uct.ac.zayoutube.com

Isolation and Drying : The purified crystals are separated from the solvent and dissolved impurities via vacuum filtration. libretexts.org The crystals are then washed with a small amount of cold solvent to remove any remaining supernatant and subsequently dried under controlled conditions to yield the final, stable oxyphenbutazone hydrate. uct.ac.za

The control of this process is essential not only for purity but also for achieving the correct polymorphic form, as uncontrolled recrystallization can sometimes lead to undesired polymorphs or solvates. mt.com

Process Optimization and Control in Oxyphenbutazone Hydrate Synthesis

Modern pharmaceutical manufacturing emphasizes a proactive approach to quality control, utilizing systematic methodologies and advanced analytical tools to ensure process robustness and consistent product quality.

Quality-by-Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes science- and risk-based product and process understanding and control. researchgate.netbrjac.com.br The core tenet of QbD is that quality should be built into a product by design, rather than being tested into it after production. mt.comnih.gov

For oxyphenbutazone hydrate, a QbD approach involves:

Defining a Quality Target Product Profile (QTPP): This outlines the prospective quality characteristics of the final drug product, such as identity, purity, crystal form (monohydrate), and particle size.

Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, or biological attributes of the material that must be controlled within a specific limit to ensure the desired product quality. biointerfaceresearch.com For oxyphenbutazone hydrate, CQAs would include assay, impurity profile, water content, and polymorphic identity.

Determining Critical Process Parameters (CPPs): These are process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled. mt.com In the synthesis, CPPs could include reaction temperature, reactant ratios, pH, and mixing speed. During crystallization, CPPs would be the cooling rate, solvent composition, and seeding strategy. researchgate.net

By understanding the relationship between CPPs and CQAs, a "Design Space" can be established, which is the multidimensional combination of input variables and process parameters that has been demonstrated to provide assurance of quality. brjac.com.br

Table 2: Illustrative QbD Elements for Oxyphenbutazone Hydrate Synthesis

| QTPP Element | Critical Quality Attribute (CQA) | Potential Critical Process Parameter (CPP) |

| Identity & Purity | Assay (e.g., >99.0%) | Reactant stoichiometry, Reaction temperature, Purification efficiency |

| Identity & Purity | Impurity Profile (e.g., specific impurities <0.1%) | Reaction time, pH, Catalyst concentration |

| Solid-State Form | Crystalline Form (Monohydrate) | Water content in solvent, Cooling rate during crystallization, Drying temperature |

| Physical Properties | Particle Size Distribution | Agitation rate during crystallization, Cooling profile, Seeding protocol |

Design of Experiments (DoE) is a powerful statistical methodology and a key tool within the QbD framework used to efficiently explore the effects of multiple process variables on product quality. mt.comscielo.br Instead of testing one factor at a time, DoE allows for the simultaneous, systematic variation of multiple factors, enabling the identification of significant main effects and interactions. mt.comrsc.org

For the optimization of the oxyphenbutazone synthesis, a factorial or response surface design could be employed. For instance, a full factorial design could be used to investigate the impact of three key CPPs in the condensation step—temperature, reaction time, and molar ratio of reactants—on the CQA of reaction yield and impurity formation. By running a defined set of experiments at high and low levels for each factor, a statistical model can be generated to predict the optimal conditions. mt.com

Table 3: Example of a 2³ Full Factorial Design for Condensation Reaction Optimization

| Experiment Run | Factor A: Temperature (°C) | Factor B: Time (hours) | Factor C: Molar Ratio | Response 1: Yield (%) | Response 2: Impurity X (%) |

| 1 | Low | Low | Low | Data | Data |

| 2 | High | Low | Low | Data | Data |

| 3 | Low | High | Low | Data | Data |

| 4 | High | High | Low | Data | Data |

| 5 | Low | Low | High | Data | Data |

| 6 | High | Low | High | Data | Data |

| 7 | Low | High | High | Data | Data |

| 8 | High | High | High | Data | Data |

Process Analytical Technology (PAT) is a framework for manufacturing that involves designing, analyzing, and controlling processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.combruker.com It is the practical implementation of QbD, enabling real-time process adjustments to ensure consistent quality. nih.gov

In the synthesis and crystallization of oxyphenbutazone hydrate, various PAT tools can be integrated for in-line monitoring:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can be used to monitor the concentration of reactants and the formation of the oxyphenbutazone product in real-time during the condensation reaction. researchgate.net

Raman Spectroscopy: This technique is highly sensitive to molecular structure and crystal lattice vibrations, making it ideal for in-line monitoring of the polymorphic form during crystallization to ensure the correct monohydrate is being formed and to detect any potential polymorphic transitions. researchgate.net

Focused Beam Reflectance Measurement (FBRM): An in-line probe that measures chord length distributions of particles in real-time. This provides critical information on crystal growth and particle size distribution during the crystallization process, allowing for precise control over the final product's physical properties. researchgate.net

The data from these PAT tools allow for a deep process understanding and enable the implementation of a control strategy that can make real-time adjustments to CPPs to ensure CQAs are consistently met. nih.gov

Table 4: Application of PAT Tools in Oxyphenbutazone Hydrate Manufacturing

| Process Step | PAT Tool | Monitored Attribute (CQA/CPP) | Purpose |

| Condensation Reaction | ATR-FTIR | Reactant/Product Concentration | Monitor reaction kinetics and determine endpoint. |

| Crystallization | Raman Spectroscopy | Polymorphic Form (Hydrate vs. Anhydrate) | Ensure formation of the correct crystal form and detect transitions. |

| Crystallization | FBRM | Particle Size/Chord Length Distribution | Monitor and control crystal growth and agglomeration. |

| Crystallization | ATR-FTIR | Solute Concentration | Track supersaturation levels to control nucleation and growth rates. |

Strategies for Mitigating Batch-to-Batch Variability

Ensuring the consistency and quality of Oxyphenbutazone Hydrate from one production run to the next is critical in pharmaceutical manufacturing. Batch-to-batch variability can arise from fluctuations in raw material properties, slight deviations in process parameters, and equipment differences. To minimize this variability, modern pharmaceutical production employs advanced strategies like Process Analytical Technology (PAT) and Quality by Design (QbD).

The core principle of QbD is that quality should be built into the product from the initial design phase, not just tested for in the final product. This involves identifying Critical Quality Attributes (CQAs) of Oxyphenbutazone Hydrate—such as crystal form, particle size, purity, and water content—and understanding how Critical Process Parameters (CPPs) of the manufacturing process affect these attributes.

Process Analytical Technology (PAT) is a key enabler of the QbD approach. It involves designing and controlling the manufacturing process by measuring critical parameters in real-time. rsc.org This allows for immediate adjustments to be made during production, ensuring the final product consistently meets its specifications. For Oxyphenbutazone Hydrate synthesis and crystallization, PAT tools can be integrated to monitor and control various unit operations. mdpi.comebi.ac.uk The goal is to move from a paradigm of "testing to document quality" to "building in quality" through continuous process verification and control. ebi.ac.uk

Table 1: Application of Process Analytical Technology (PAT) in Oxyphenbutazone Hydrate Manufacturing

| Unit Operation | Critical Process Parameter (CPP) | Potential PAT Tool | Attribute Monitored (CQA) |

|---|---|---|---|

| Crystallization | Temperature, Supersaturation, Agitation Speed | Raman Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy | Polymorphic form, Crystal size distribution |

| Filtration & Washing | Wash volume, Solvent type | Near-Infrared (NIR) Spectroscopy | Residual solvent levels, Purity |

| Drying | Temperature, Pressure, Time | NIR Spectroscopy, Thermal Effusivity Sensors | Water content (Hydrate form), Residual solvents |

| Blending | Blend time, Blender speed | NIR Spectroscopy, Raman Spectroscopy | Blend uniformity, Content uniformity |

Chemical Reactivity Analysis and Transformation Pathways

The chemical reactivity of Oxyphenbutazone Hydrate is primarily dictated by its functional groups: the pyrazolidine-3,5-dione core, the n-butyl chain, and the two phenyl rings, one of which is hydroxylated at the para position. These sites are susceptible to various chemical transformations.

Oxidation Pathways and Metabolite Formation Research

Oxyphenbutazone is itself a primary product of oxidative metabolism. nih.gov It is the major, pharmacologically active metabolite of Phenylbutazone. osi.lvCurrent time information in Bangalore, IN.nih.gov This transformation is a key example of aromatic oxidation. google.com

The principal oxidative reaction is an aromatic hydroxylation, where a hydroxyl group is introduced at the para-position of one of Phenylbutazone's phenyl rings. nih.gov This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver, specifically the CYP2C9 isoform in humans and CYP3A97 in horses. google.comtandfonline.com This regioselective hydroxylation is favored due to the electronic properties of the phenyl ring, which increase the reactivity at the para-position. nih.gov

Further oxidation of Phenylbutazone can occur on the butyl side chain, leading to the formation of γ-hydroxyphenylbutazone. google.com Oxyphenbutazone itself can undergo further metabolic transformations. A significant pathway is conjugation, where the phenolic hydroxyl group reacts with glucuronic acid to form an O-glucuronide conjugate. google.com This process increases the water solubility of the compound, facilitating its excretion.

Table 2: Key Oxidative Metabolites of Phenylbutazone and Oxyphenbutazone

| Parent Compound | Metabolite | Transformation Pathway | Key Enzymes |

|---|---|---|---|

| Phenylbutazone | Oxyphenbutazone | Aromatic Hydroxylation | Cytochrome P450 (CYP2C9, CYP3A97) google.comtandfonline.com |

| Phenylbutazone | γ-hydroxyphenylbutazone | Aliphatic Hydroxylation | Cytochrome P450 (implicated) google.com |

Reduction Reactions and Functional Group Modifications

While oxidation is the most studied transformation, the functional groups in Oxyphenbutazone Hydrate are also susceptible to reduction under certain chemical conditions. The pyrazolidine-3,5-dione ring contains two carbonyl (keto) groups which are potential sites for reduction.

Theoretically, these carbonyl groups could be reduced to secondary alcohols. This type of transformation typically requires potent reducing agents, such as metal hydrides (e.g., sodium borohydride, lithium aluminum hydride) or catalytic hydrogenation. Catalytic hydrogenation, using catalysts like palladium, platinum, or Raney nickel, is a common method for reducing ketones and aromatic rings. While specific studies on the reduction of Oxyphenbutazone are not widely documented, research on related 3,5-pyrazolidinedione derivatives reports the reduction of exocyclic double bonds, such as the reduction of a 4-benzylidene group to a 4-benzyl group. google.com

Furthermore, the phenyl rings could undergo reduction to cyclohexane (B81311) rings under more forceful catalytic hydrogenation conditions (high pressure and temperature), though this would drastically alter the molecule's structure and properties. Such modifications are not part of its metabolic pathway but represent possible synthetic transformations for creating new analogues.

Substitution Reactions at Phenyl Ring Moieties

The phenyl rings of Oxyphenbutazone are key sites for substitution reactions, which can be used to modify the molecule's properties or to synthesize it from its precursor.

The most significant substitution reaction is the electrophilic aromatic substitution that forms Oxyphenbutazone from Phenylbutazone. The introduction of a hydroxyl group at the para-position is a highly regioselective hydroxylation reaction. nih.gov Computational studies have shown that the electronic spin density on the phenylbutazone radical cation is highest at the para-positions, explaining the preference for substitution at this site. nih.gov

Other substitution reactions have been explored in research to create derivatives. For instance, theoretical studies have proposed the introduction of a chloro-substituent at the para-position of the phenyl ring to act as a metabolism inhibitor, blocking the hydroxylation reaction. nih.gov Additionally, for analytical and immunological purposes, the phenyl ring can be modified. One documented example involves coupling p-aminobenzoic acid to the phenyl ring of Oxyphenbutazone. This introduces a carboxylic acid functional group, allowing the molecule to be conjugated to carrier proteins for the production of antibodies.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic Anhydride |

| p-Aminobenzoic Acid |

| Carboxylic Acid |

| Chloro Group |

| Cytochrome P450 |

| Glucuronic Acid |

| γ-hydroxyphenylbutazone |

| Hydroxyl Group |

| Lithium Aluminum Hydride |

| Oxyphenbutazone |

| Oxyphenbutazone Glucuronide |

| Oxyphenbutazone Hydrate |

| Palladium |

| Phenylbutazone |

| Platinum |

| Raney Nickel |

Molecular Mechanisms of Action: Theoretical and in Vitro Investigations of Oxyphenbutazone Hydrate

Enzymatic Inhibition Pathways and Target Elucidation

The anti-inflammatory properties of oxyphenbutazone (B1678117) are predominantly attributed to its ability to inhibit key enzymes involved in the inflammatory response. This inhibition disrupts the synthesis of inflammatory mediators, thereby alleviating the signs of inflammation.

The principal mechanism of action for oxyphenbutazone, like other traditional NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes. researchgate.net These enzymes, also known as prostaglandin (B15479496) H synthases, are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. researchgate.net By blocking the action of COX enzymes, oxyphenbutazone effectively reduces the production of these pro-inflammatory molecules. Research indicates that oxyphenbutazone is a non-selective inhibitor, meaning it targets both major isoforms of the COX enzyme: COX-1 and COX-2.

The inhibition of COX enzymes by oxyphenbutazone directly leads to a reduction in the synthesis of prostaglandins. researchgate.net Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological processes, including the inflammatory response. In vitro studies have demonstrated that a statistically significant correlation exists between the concentration of NSAIDs like oxyphenbutazone that inhibits prostaglandin synthesis and their anti-inflammatory effects observed in vivo. nih.gov The reduction in prostaglandin levels is a key factor in the therapeutic effects of oxyphenbutazone.

Specific Molecular Targets and Binding Site Characterization

The specific molecular targets of oxyphenbutazone are the two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2. While they catalyze the same reaction, they have distinct roles in the body and differ slightly in their structure.

COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. researchgate.net As a non-selective NSAID, oxyphenbutazone inhibits COX-1. While specific inhibitory concentration (IC50) values for oxyphenbutazone are not consistently reported in recent literature, its action on COX-1 is a defining characteristic of its pharmacological profile. The binding of traditional NSAIDs to the COX-1 active site is generally understood to occur within a hydrophobic channel.

Table 1: Illustrative Inhibitory Activity of Oxyphenbutazone on COX-1

| Enzyme | Compound | IC50 (µM) | Selectivity (COX-1/COX-2) |

| COX-1 | Oxyphenbutazone | Data not available | Not applicable |

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation. Oxyphenbutazone's therapeutic anti-inflammatory effects are largely due to its inhibition of COX-2. Similar to COX-1, the precise IC50 value for oxyphenbutazone's inhibition of COX-2 is not widely documented in contemporary databases. The active site of COX-2 is slightly larger than that of COX-1, a feature that has been exploited in the development of COX-2 selective inhibitors.

Table 2: Illustrative Inhibitory Activity of Oxyphenbutazone on COX-2

| Enzyme | Compound | IC50 (µM) |

| COX-2 | Oxyphenbutazone | Data not available |

Arachidonic Acid Cascade Pathway Research

The arachidonic acid cascade is a metabolic pathway that produces a wide range of bioactive lipid mediators, including prostaglandins and leukotrienes, which are central to inflammation. mdpi.com Arachidonic acid, a polyunsaturated fatty acid, is released from the cell membrane and is metabolized by various enzymes, including the COX enzymes. mdpi.com

Oxyphenbutazone's role in this pathway is that of an inhibitor at the level of cyclooxygenase. By blocking the conversion of arachidonic acid to prostaglandin H2 (the precursor to other prostaglandins), oxyphenbutazone effectively dampens this pro-inflammatory signaling cascade. researchgate.net While oxyphenbutazone's primary interaction is with the COX pathway, it is important to note that the arachidonic acid cascade also includes the lipoxygenase (LOX) pathway, which leads to the production of leukotrienes. The current body of research on oxyphenbutazone primarily focuses on its effects on the COX arm of this complex pathway.

Advanced Analytical Techniques for Oxyphenbutazone Hydrate Characterization in Research Settings

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular characteristics of Oxyphenbutazone (B1678117) Hydrate (B1144303). These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can confirm the structural integrity of Oxyphenbutazone Hydrate.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of Oxyphenbutazone, specific signals (resonances) correspond to the different types of protons present in the molecule. For instance, the aromatic protons on the two phenyl rings will appear in a distinct region of the spectrum, typically between 7 and 8 ppm. The protons of the butyl chain will exhibit characteristic splitting patterns and chemical shifts depending on their proximity to other functional groups. The presence of the hydroxyl group (-OH) and the N-H protons of the pyrazolidine (B1218672) ring will also give rise to specific signals, the positions of which can be influenced by the solvent and concentration. The integration of these signals provides a quantitative measure of the number of protons of each type, further confirming the molecule's structure.

Below is a representative table of expected ¹³C NMR chemical shifts for Oxyphenbutazone, which can be used for structural verification.

| Carbon Atom | Expected Chemical Shift (ppm) in DMSO-d6 |

| Carbonyl (C=O) | ~170 - 175 |

| Aromatic C-OH | ~155 |

| Aromatic CH | ~115 - 130 |

| Aromatic C-N | ~135 - 140 |

| Methine (CH) of pyrazolidine ring | ~60 |

| Methylene (CH₂) of butyl chain | ~20 - 35 |

| Methyl (CH₃) of butyl chain | ~13 |

This is an interactive data table. Users can sort and filter the data.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. taylorfrancis.comamericanpharmaceuticalreview.com These vibrations are specific to the bonds and functional groups present, providing a molecular "fingerprint" that is useful for identification and structural analysis. msu.edumdpi.com

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For Oxyphenbutazone Hydrate, characteristic absorption bands can be observed for its various functional groups. The O-H stretching vibration of the hydroxyl group and the water of hydration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching of the pyrazolidine ring can also be observed in this region. The carbonyl (C=O) stretching vibrations of the dione (B5365651) system give rise to strong, sharp peaks, typically in the range of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also readily identifiable. nih.govekb.eg

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information about molecular vibrations. nih.govmdpi.com While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This often results in different vibrational modes being active in each technique. For Oxyphenbutazone Hydrate, Raman spectroscopy can be particularly useful for observing the vibrations of the non-polar bonds, such as the C-C bonds of the aromatic rings and the butyl chain. The symmetric stretching of the carbonyl groups may also be strongly Raman active. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. nih.gov

A table summarizing the key vibrational frequencies for Oxyphenbutazone Hydrate is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (hydroxyl and water) | Stretching | 3200 - 3600 (broad) | IR |

| N-H | Stretching | ~3200 | IR |

| Aromatic C-H | Stretching | ~3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretching | ~2850 - 2960 | IR, Raman |

| C=O (dione) | Stretching | ~1650 - 1750 (strong) | IR, Raman |

| Aromatic C=C | Stretching | ~1400 - 1600 | IR, Raman |

This is an interactive data table. Users can sort and filter the data.

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical development as different polymorphs can exhibit different physical properties. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the polymorphic forms of Oxyphenbutazone, including its hydrated and anhydrous states. nih.govjocpr.com

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid state. bruker.com High-resolution solid-state ¹³C NMR spectra of Oxyphenbutazone monohydrate and its anhydrate have been shown to reveal distinct differences in their crystal structures. nih.govjst.go.jp The chemical shifts of the carbon atoms are sensitive to the local packing and intermolecular interactions within the crystal lattice. These differences in chemical shifts between polymorphs can be used to identify and quantify the different solid forms present in a sample. This is crucial for controlling the manufacturing process and ensuring the consistency of the final product.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to confirm the molecular weight of a compound and to identify and quantify impurities. ijprajournal.comijpsonline.com

For Oxyphenbutazone Hydrate, MS can be used to confirm its molecular weight, providing strong evidence of its identity. ijnrd.org Furthermore, MS is a key tool in impurity profiling. Impurities can arise from the synthesis process or from degradation of the drug substance. By coupling MS with a separation technique like liquid chromatography (LC-MS), researchers can separate the impurities from the main compound and then use the mass spectrometer to determine their molecular weights. thermofisher.com Further fragmentation analysis (tandem MS or MS/MS) can provide structural information about the impurities, which is essential for understanding their potential impact and for optimizing the manufacturing process to minimize their formation. ijpsonline.com

Chromatographic Separation and Purity Assessment Techniques

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a substance.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. researchgate.netnih.gov A high-performance liquid chromatographic method can be developed for the simultaneous determination of Oxyphenbutazone and its potential degradation products. rsc.org

In a typical HPLC analysis of Oxyphenbutazone, a reversed-phase column is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. A UV detector is commonly used to monitor the eluting compounds, as Oxyphenbutazone and many of its impurities contain chromophores that absorb UV light. ijpqa.com

The purity of an Oxyphenbutazone Hydrate sample is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. The method can be validated to be highly sensitive, allowing for the detection and quantification of impurities at very low levels (e.g., 0.1% or less). rsc.org This is critical for ensuring that the drug substance meets the stringent purity requirements of regulatory authorities. A sensitive liquid chromatographic-tandem mass spectrometric method has also been developed for the screening, quantification, and confirmation of oxyphenbutazone. researchgate.net

Below is a table outlining a typical set of HPLC parameters for the analysis of Oxyphenbutazone.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This is an interactive data table. Users can sort and filter the data.

Chromatographic Method Development for Oxyphenbutazone Hydrate Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of oxyphenbutazone and its related substances. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. The development of a robust HPLC method is a meticulous process that involves the optimization of several parameters to achieve the desired separation and sensitivity.

The initial steps in method development involve gathering all available information about the analyte, including its structure, polarity, pKa, and solubility. This knowledge aids in the preliminary selection of the stationary phase (column) and mobile phase. For oxyphenbutazone, a reversed-phase HPLC method is often suitable.

A critical aspect of method development is ensuring the stability of the analyte in the chosen diluent. Sample preparation, which may include steps like centrifugation and filtration, is also optimized to ensure the accurate and reproducible recovery of the analyte. The choice of mobile phase and gradient conditions is tailored based on the chemical nature of oxyphenbutazone and any potential impurities or degradation products. For instance, a method was developed for the simultaneous determination of oxyphenbutazone and six of its potential decomposition products using a reversed-phase column and ultraviolet detection. rsc.org

A well-developed HPLC method will exhibit high sensitivity, allowing for the detection and quantification of even minute amounts of related substances. For example, a sensitive liquid chromatography-tandem mass spectrometry method was developed that could detect oxyphenbutazone at a limit of 0.01 µg/mL. nih.gov

Table 1: Illustrative HPLC Method Parameters for Oxyphenbutazone Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

This table represents a typical starting point for method development and may require further optimization.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials like oxyphenbutazone hydrate. It provides detailed information about the atomic and molecular arrangement within a crystal lattice.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical method used to identify the crystalline phase of a material. nih.gov It is particularly useful for confirming the presence of a hydrate form by comparing its diffraction pattern to that of the anhydrous form. rigaku.com Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific crystalline form. intertek.com

In the case of oxyphenbutazone, PXRD can clearly distinguish between the monohydrate and anhydrate forms. nih.gov The presence of water molecules within the crystal lattice of the hydrate alters the unit cell dimensions, leading to a distinct diffraction pattern compared to the anhydrous crystal. nih.gov This technique is also instrumental in monitoring polymorphic changes that might occur during manufacturing or storage. intertek.com

Table 2: Comparison of PXRD Peaks for a Hypothetical Anhydrate and Hydrate Form

| 2θ Angle (°) - Anhydrate | 2θ Angle (°) - Hydrate |

| 8.5 | 7.2 |

| 12.3 | 11.8 |

| 15.7 | 14.5 |

| 19.1 | 18.9 |

| 22.4 | 21.0 |

Note: The 2θ values are illustrative and serve to demonstrate the expected differences in peak positions between an anhydrate and a hydrate form.

For an unambiguous determination of the three-dimensional atomic arrangement, bond lengths, and bond angles, single-crystal X-ray diffraction (SCXRD) is the gold standard. carleton.edu This technique requires a single, high-quality crystal of the compound. The interaction of X-rays with the crystal produces a diffraction pattern that can be mathematically analyzed to construct a detailed model of the crystal structure. carleton.edu

Through SCXRD, the precise location of the water molecules within the oxyphenbutazone hydrate crystal lattice can be determined, confirming its stoichiometry and revealing the hydrogen bonding network that stabilizes the hydrated structure. This detailed structural information is invaluable for understanding the physicochemical properties of the hydrate.

Thermal Analysis for Solid-State Behavior Research

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. mdpi.com These methods are crucial for investigating the solid-state behavior of oxyphenbutazone hydrate, including its thermal stability and polymorphic transitions.

Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermal transitions of a material, such as melting, crystallization, and solid-solid phase transitions. shimadzu.com In polymorph studies, DSC is used to identify and characterize different crystalline forms, as they typically exhibit distinct melting points and enthalpies of fusion. shimadzu.com

For oxyphenbutazone hydrate, a DSC thermogram would show an endothermic event corresponding to the dehydration (loss of water) prior to the melting of the resulting anhydrous form. nih.gov The temperature and enthalpy of this dehydration event can provide quantitative information about the nature of the hydrate. It's important to note that the heating process in DSC can itself induce polymorphic transitions, which must be carefully considered during data interpretation. researchgate.net

Table 3: Illustrative DSC Thermal Events for Oxyphenbutazone Monohydrate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Dehydration | 85 | 105 | -150 |

| Melting (Anhydrate) | 125 | 128 | -95 |

The values in this table are for illustrative purposes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. improvedpharma.com This technique is essential for assessing the thermal stability of oxyphenbutazone hydrate and quantifying the amount of water present in the crystal structure. improvedpharma.comtainstruments.com

A TGA curve for oxyphenbutazone hydrate will show a distinct weight loss step corresponding to the removal of water molecules upon heating. improvedpharma.com The temperature range over which this weight loss occurs provides information about the thermal stability of the hydrate. nih.gov By analyzing the percentage of weight loss, the stoichiometry of the hydrate can be confirmed. improvedpharma.com The analysis can also reveal the onset of thermal decomposition of the drug substance itself at higher temperatures. nih.gov

Table 4: Representative TGA Data for Oxyphenbutazone Monohydrate

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 80 - 115 | ~5.2% | Dehydration (Loss of one mole of water) |

| > 200 | > 10% | Onset of Thermal Decomposition |

The theoretical weight percentage of water in oxyphenbutazone monohydrate (C19H20N2O3·H2O) is approximately 5.26%.

Microscopic and Imaging Techniques in Solid-State Research

In the realm of pharmaceutical sciences, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount to ensuring its quality, stability, and performance. For a compound like Oxyphenbutazone Hydrate, which can exist in different crystalline and amorphous forms, microscopic and imaging techniques are indispensable tools for its characterization. These methods provide visual and topographical information at the micro- and nanoscale, offering insights into particle size, shape, surface morphology, and thermal behavior. Such detailed analysis is crucial in research settings for controlling the crystallization process, identifying different solid forms, and predicting the material's behavior during formulation and storage.

Optical and Hot-Stage Microscopy for Phase Transitions

Optical microscopy, a fundamental technique in materials science, offers a direct way to observe the morphology of Oxyphenbutazone Hydrate crystals. When coupled with a hot stage, it becomes a powerful thermo-analytical tool, known as Hot-Stage Microscopy (HSM), for visually monitoring physical changes in the material as a function of temperature. particle.dknih.govresearchgate.net This is particularly valuable for studying the phase transitions of Oxyphenbutazone Hydrate, such as dehydration and melting.

In a typical HSM experiment, a small amount of the Oxyphenbutazone Hydrate sample is placed on a microscope slide on a programmable heating stage. As the temperature is increased, the sample is observed through a polarized light microscope. Changes in the crystal's appearance, such as loss of birefringence, movement of crystal boundaries, or melting, can be recorded in real-time. cbd.intimageprovision.com For Oxyphenbutazone Hydrate, HSM can be used to determine the temperature at which the water of hydration is lost, a process that is often a precursor to melting or conversion to an anhydrous form. nih.gov This visual confirmation is crucial for interpreting data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC), where an endothermic event could be attributed to either dehydration or melting. nih.gov

Table 1: Application of Hot-Stage Microscopy in Oxyphenbutazone Hydrate Analysis

| Parameter Observed | Significance for Oxyphenbutazone Hydrate | Typical Temperature Range (°C) |

| Dehydration | Determination of the temperature at which water is lost from the crystal lattice. | 80 - 150 |

| Polymorphic Transitions | Visualization of changes from one crystalline form to another. | Varies depending on the polymorphs |

| Melting Point | Precise determination of the melting temperature of the anhydrous or hydrated form. | 120 - 200 |

| Recrystallization | Observation of the formation of new crystals from the melt upon cooling. | Cooling from melt |

Note: The temperature ranges are illustrative and can vary based on the specific experimental conditions and the polymorphic form of Oxyphenbutazone Hydrate.

Electron Microscopy Applications for Morphology

For higher resolution imaging of Oxyphenbutazone Hydrate's morphology, Scanning Electron Microscopy (SEM) is a widely used technique. nih.gov SEM utilizes a focused beam of electrons to scan the surface of the sample, generating detailed images with a much greater depth of field than optical microscopy. nih.gov This allows for a three-dimensional appearance of the crystal habits and surface topography of Oxyphenbutazone Hydrate.

In research settings, SEM is employed to examine the effects of different crystallization conditions on the resulting crystal morphology. nih.gov For instance, the choice of solvent, cooling rate, and presence of impurities can all influence the shape and size of Oxyphenbutazone Hydrate crystals, which in turn can affect its bulk properties like flowability and dissolution rate. SEM images can reveal details such as crystal faceting, surface defects, and the presence of agglomerates. researchgate.net A study on the physical and structural comparison of oxyphenbutazone monohydrate and anhydrate utilized scanning electron microscopy to characterize the two crystal forms. nih.gov

Table 2: Morphological Features of Oxyphenbutazone Hydrate Characterized by SEM

| Morphological Feature | Description | Impact on Pharmaceutical Properties |

| Crystal Habit | The overall shape of the crystal (e.g., prismatic, acicular, tabular). | Affects powder flow, compaction, and dissolution. |

| Particle Size and Distribution | The dimensions of individual crystals and the range of sizes in a batch. | Influences bioavailability and content uniformity. |

| Surface Topography | The fine details of the crystal surface, including smoothness, roughness, and defects. | Can impact surface area and dissolution characteristics. |

| Agglomeration | The extent to which individual crystals are clustered together. | Affects flowability and can lead to processing challenges. |

Atomic Force Microscopy (AFM) in Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the nanometer scale. afmworkshop.comresearchgate.net Unlike electron microscopy, AFM can be performed in air or liquid, which is advantageous for studying hydrated compounds like Oxyphenbutazone Hydrate in their native state. asmicro.com The technique works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is used to create a three-dimensional topographical map of the surface. azom.com

For Oxyphenbutazone Hydrate, AFM can be used to investigate the nanoscale surface features of its crystals. This can include the visualization of crystal growth steps, the identification of dislocations and other surface defects, and the characterization of surface roughness. researchgate.net Such detailed surface information is critical for understanding the dissolution behavior of the drug at a molecular level. Furthermore, by modifying the AFM tip with specific chemical functional groups, it is possible to probe the surface chemistry of the crystals and map out variations in properties like adhesion and hydrophilicity.

Table 3: Nanoscale Surface Properties of Oxyphenbutazone Hydrate Investigated by AFM

| Surface Property | Information Gained | Relevance in Pharmaceutical Research |

| Nanoscale Topography | High-resolution 3D images of the crystal surface. | Understanding of crystal growth mechanisms and surface defects. |

| Surface Roughness | Quantitative measurement of the texture of the crystal surface. | Correlation with dissolution rate and powder flow. |

| Adhesion Forces | Measurement of the attractive forces between the AFM tip and the crystal surface. | Insights into surface energy and potential for agglomeration. |

| Elasticity/Stiffness | Mapping of the mechanical properties of the crystal surface. | Information on the tabletability and compaction behavior of the powder. |

Scanning Tunneling Microscopy (STM) for Surface Analysis

Scanning Tunneling Microscopy (STM) is another powerful surface analysis technique that can achieve atomic resolution. nih.govscilit.com STM operates based on the quantum mechanical phenomenon of tunneling. A sharp conducting tip is brought very close to a conducting or semiconducting sample surface, and a bias voltage is applied between them. This results in a tunneling current that is exponentially dependent on the tip-sample distance. By scanning the tip across the surface and maintaining a constant tunneling current, a detailed image of the surface's electronic structure and topography can be generated. researchgate.netbibliotekanauki.pl

The application of STM to organic pharmaceutical molecules like Oxyphenbutazone Hydrate can be challenging due to their typically low electrical conductivity. However, with appropriate sample preparation techniques, such as depositing a thin film of the compound on a conductive substrate, STM can provide valuable insights into the molecular arrangement on the crystal surface. au.dk It can be used to visualize individual molecules and their packing in the crystal lattice. This level of detail is invaluable for understanding polymorphism and for studying the interaction of the drug with other molecules at the surface, which can be relevant for understanding excipient compatibility and the initial stages of dissolution.

Table 4: Potential STM Applications for Oxyphenbutazone Hydrate Surface Analysis

| Analysis Type | Information Provided | Research Implications |

| Molecular Packing Visualization | Arrangement of individual Oxyphenbutazone molecules on the crystal surface. | Fundamental understanding of crystal structure and polymorphism. |

| Surface Electronic Structure | Mapping of the local density of electronic states. | Insights into the chemical reactivity of different crystal faces. |

| Adsorption Studies | Visualization of the interaction of other molecules (e.g., water, excipients) with the drug surface. | Understanding of hygroscopicity, stability, and formulation interactions. |

| Nanoscale Defect Imaging | Identification of point defects and dislocations at the atomic level. | Correlation of surface defects with dissolution and mechanical properties. |

Investigation of Metabolic Pathways and in Vitro Biotransformation of Oxyphenbutazone Hydrate

In Vitro Metabolism Studies in Relevant Biological Systems

The in vitro investigation of drug metabolism provides a fundamental understanding of the biochemical processes a xenobiotic undergoes. Various biological systems are employed to model and elucidate these complex pathways.

Precision-cut tissue slices, particularly from the liver and kidneys, offer a robust in vitro model that preserves the architecture and cellular diversity of the organ, thereby providing a comprehensive view of metabolic activities. researchgate.net While direct studies utilizing tissue slices for oxyphenbutazone (B1678117) hydrate (B1144303) metabolism are not extensively documented, the liver is established as the principal site for the metabolism of its parent compound, phenylbutazone (B1037). frontiersin.org In vitro studies with equine liver microsomes have demonstrated the generation of oxyphenbutazone from phenylbutazone, indicating the liver's capacity to process these compounds. nih.govnih.gov It is therefore highly probable that liver slices from humans and relevant animal models would demonstrate significant metabolic turnover of oxyphenbutazone, primarily through oxidative and conjugative pathways. Kidney slices would also be relevant for investigating the potential for renal metabolism and the disposition of metabolites. frontiersin.org

The cytochrome P450 (CYP) superfamily of enzymes is paramount in the Phase I metabolism of a vast array of drugs. derangedphysiology.com Recombinant CYP enzymes are instrumental in identifying the specific isoforms responsible for a drug's metabolism. bioivt.com

For oxyphenbutazone, which is formed by the aromatic hydroxylation of phenylbutazone, CYP enzymes are centrally involved. nih.gov Studies in horses have specifically identified the equine CYP3A97 as the enzyme responsible for the formation of oxyphenbutazone from phenylbutazone. nih.govnih.gov In humans, the CYP2C and CYP3A subfamilies are heavily implicated in the metabolism of many NSAIDs. nih.govtaylorandfrancis.com For instance, CYP2C9 is a key enzyme in the metabolism of numerous NSAIDs, and its parent compound, phenylbutazone, is known to be an inhibitor of this enzyme. taylorandfrancis.comnih.gov This suggests that CYP2C9 and potentially CYP3A4 are likely the primary enzymes responsible for the further oxidative metabolism of oxyphenbutazone in humans.

Table 1: Cytochrome P450 Isoforms Implicated in the Metabolism of Phenylbutazone and other NSAIDs

| Enzyme Family | Specific Isoform | Role in Metabolism of Phenylbutazone/NSAIDs | Species |

|---|---|---|---|

| CYP3A | CYP3A97 | Formation of oxyphenbutazone from phenylbutazone | Equine |

| CYP2C | CYP2C9 | Major metabolizing enzyme for many NSAIDs | Human |

Glucuronidation, a Phase II metabolic reaction, is catalyzed by UDP-glucuronosyltransferases (UGTs) and is a major pathway for the elimination of drugs and their metabolites. nih.govnih.gov This process involves the conjugation of glucuronic acid to the drug molecule, which increases its water solubility and facilitates its excretion. youtube.com

Phenylbutazone is known to undergo a unique C-glucuronidation pathway, where glucuronic acid is directly attached to the pyrazolidine (B1218672) ring. nih.gov More conventionally, its hydroxylated metabolites, including oxyphenbutazone, are substrates for O-glucuronidation. nih.gov This indicates that oxyphenbutazone is a prime candidate for metabolism by UGT enzymes. While the specific human UGT isoforms responsible for oxyphenbutazone glucuronidation have not been definitively identified, several UGTs, such as those in the UGT1A and UGT2B families, are known to be involved in the glucuronidation of a wide range of NSAIDs. frontiersin.orgnih.gov

Table 2: UGT Enzyme Families Involved in NSAID Glucuronidation

| UGT Family | Common Substrates | Potential Role for Oxyphenbutazone |

|---|---|---|

| UGT1A | Various NSAIDs, bilirubin | Likely involved in O-glucuronidation |

Identification and Elucidation of Major Metabolic Pathways and "Soft Spots"

The metabolic pathways of a drug are determined by its chemical structure, specifically the presence of "soft spots" that are susceptible to enzymatic modification. For oxyphenbutazone, which is already a product of metabolism, further biotransformation occurs.

The major metabolic pathways for phenylbutazone, and by extension oxyphenbutazone, are oxidation and glucuronidation. nih.gov The primary "soft spots" on the parent phenylbutazone molecule are the phenyl ring and the butyl side chain. nih.govnih.gov

p-Hydroxylation: The aromatic hydroxylation of one of the phenyl rings of phenylbutazone at the para-position results in the formation of oxyphenbutazone. nih.govnih.gov

γ-Hydroxylation: The oxidation of the butyl side chain at the gamma-position leads to the formation of γ-hydroxyphenylbutazone. nih.gov

Once formed, oxyphenbutazone itself can undergo further metabolism. The primary pathway for its elimination is likely O-glucuronidation of the newly introduced hydroxyl group, forming a more water-soluble conjugate that can be readily excreted. nih.gov

Enzyme Kinetics in Metabolic Flux Control Studies

Enzyme kinetics provides quantitative insights into the rates of enzyme-catalyzed reactions, which is crucial for understanding how metabolic pathways are controlled. mhmedical.com Key parameters include the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vmax).

Influence of Chemical Inhibitors and Co-factors on Metabolic Processes

The metabolism of oxyphenbutazone can be influenced by the presence of chemical inhibitors and the availability of essential co-factors.

Chemical Inhibitors: As oxyphenbutazone is likely metabolized by CYP2C9 and CYP3A4, known inhibitors of these enzymes would be expected to decrease its rate of metabolism. Conversely, oxyphenbutazone itself has been shown to inhibit the metabolism of other drugs, such as tolbutamide, suggesting it may act as an inhibitor of certain CYP isoforms. nih.gov Its parent compound, phenylbutazone, is a known inhibitor of CYP2C9. nih.gov

Co-factors: The oxidative metabolism of oxyphenbutazone by cytochrome P450 enzymes is dependent on the co-factor NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which provides the reducing equivalents for the reaction. derangedphysiology.com Similarly, the glucuronidation of oxyphenbutazone by UGT enzymes requires the co-factor UDP-glucuronic acid (UDPGA) as the donor of the glucuronic acid moiety. nih.gov The availability of these co-factors within the cell can be a rate-limiting step in the metabolic process.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Oxyphenbutazonehydrate |

| Oxyphenbutazone |

| Phenylbutazone |

| γ-hydroxyphenylbutazone |

Metabolite Profiling and Identification Methodologies in In Vitro Systems

The investigation of oxyphenbutazone's biotransformation in controlled laboratory settings relies on various in vitro systems that simulate metabolic processes occurring in the body, primarily the liver. These systems include subcellular fractions like liver microsomes and S9 fractions, as well as cellular models such as hepatocytes. scispace.comnih.govnih.gov The primary goal of these studies is to identify and characterize the metabolites formed, thereby elucidating the metabolic pathways. bioivt.comacetherapeutics.com The predominant analytical technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), valued for its high sensitivity and specificity in identifying and quantifying compounds in complex biological matrices. cgfarad.caresearchgate.netebi.ac.uk

In vitro studies are crucial for comparing metabolic profiles across different species, which can help in selecting appropriate animal models for preclinical studies. scispace.comresearchgate.net By incubating oxyphenbutazone or its parent compound, phenylbutazone, with enzyme sources like liver microsomes, researchers can identify the spectrum of metabolites produced. nih.gov These experiments typically require cofactors such as NADPH for cytochrome P450 (CYP) enzyme activity. nih.govresearchgate.net The metabolites generated in these systems are then compared with those found in in vivo studies to ensure the relevance of the model. nih.gov

Methodologies for metabolite identification involve the separation of the parent drug and its metabolites from the incubation mixture, followed by detection and structural elucidation. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is used for separation, while mass spectrometry provides data on the molecular weight and fragmentation patterns of the analytes, enabling their identification. cgfarad.caadmescope.com

Detailed research has established validated LC-MS/MS methods for the analysis of oxyphenbutazone, often in conjunction with its parent compound, phenylbutazone. These methods are optimized for various biological matrices that can be simulated or derived from in vitro systems.

One such method utilizes a Waters UPLC Acquity System with a Waters Quattro Premier tandem mass spectrometer. cgfarad.ca The separation is achieved on a Poroshell 120 EC-C18 column under gradient flow conditions. cgfarad.ca This approach allows for sensitive detection with limits of quantitation (LOQ) as low as 0.5 ng/g in tissue samples and 2.0 ng/mL in biological fluids. researchgate.netmadbarn.com Another quantitative analysis method employs an LTQ XL Orbitrap mass spectrometer coupled with a Waters Acquity UPLC, achieving an LOQ of 5 ng/ml for oxyphenbutazone. nih.gov

The following table summarizes the key parameters from a representative LC-MS/MS methodology used for the identification and quantification of oxyphenbutazone.

Table 1: Example of LC-MS/MS Parameters for Oxyphenbutazone Analysis

| Parameter | Specification |

|---|---|

| Instrumentation | Waters UPLC Acquity System with Waters Quattro Premier Tandem MS cgfarad.ca |

| Analytical Column | Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm) cgfarad.ca |

| Column Temperature | 50°C cgfarad.ca |

| Mobile Phase | A: MethanolB: 5 mM Ammonium formate, pH 3.9 cgfarad.ca |

| Flow Rate | 0.5 mL/min cgfarad.ca |

| Ionization Mode | Positive Electrospray Ionization (ESI) cgfarad.ca |

| Limit of Quantitation (LOQ) | 0.5 ng/g (tissue); 2.0 ng/mL (fluid) madbarn.com |

In vitro metabolism studies of phenylbutazone consistently identify oxyphenbutazone as a major metabolite, resulting from hydroxylation of one of the phenyl rings. nih.govresearchgate.net Another significant metabolite identified using these systems is γ-hydroxyphenylbutazone, formed through hydroxylation of the n-butyl side chain. nih.govresearchgate.net The ability to detect these specific metabolites validates the use of in vitro models, as their formation aligns with results from in vivo pharmacokinetic studies. nih.gov

The following table details the primary metabolites of phenylbutazone that are profiled and identified in in vitro biotransformation studies.

Table 2: Key Metabolites Identified in In Vitro Studies of Phenylbutazone

| Metabolite | Parent Compound | Metabolic Reaction |

|---|---|---|

| Oxyphenbutazone | Phenylbutazone | p-hydroxylation of a phenyl ring researchgate.net |

These methodologies provide a robust framework for profiling the metabolic fate of oxyphenbutazone and its precursors. The use of high-resolution mass spectrometry enables the accurate identification of metabolites, while the sensitivity of tandem MS allows for their quantification even at low concentrations, offering critical insights into the biotransformation pathways. acetherapeutics.comadmescope.com

Protein Binding Mechanisms and Molecular Interactions of Oxyphenbutazone Hydrate

Analysis of Molecular Recognition Phenomena

Oxyphenbutazone (B1678117) hydrate (B1144303) demonstrates specific molecular recognition with key biological proteins, primarily human serum albumin (HSA) and phospholipase A2 (PLA2). The interaction with these proteins is fundamental to its distribution and mechanism of action.

Human Serum Albumin (HSA): As the most abundant protein in blood plasma, HSA is a critical transporter for a wide variety of endogenous and exogenous compounds, including drugs. mdpi.com Oxyphenbutazone binds to a high-affinity site on HSA known as Sudlow's site I, which is located in subdomain IIA of the protein. nih.govmdpi.com Studies using equilibrium dialysis have shown that over a pH range of 7.0-8.2, oxyphenbutazone has a single high-affinity site and several lower-affinity sites on HSA, with the highest binding constant observed at pH 7.4. nih.gov The binding affinity is greater for the neutral form of the drug compared to its basic form, with the transition occurring around the physiological pH range of 7.0-7.4. nih.gov

Phospholipase A2 (PLA2): This enzyme is crucial in the inflammatory pathway as it catalyzes the release of arachidonic acid, a precursor to proinflammatory mediators like prostaglandins (B1171923). nih.gov The crystal structure of the complex between PLA2 and oxyphenbutazone has been determined at 1.6 Å resolution, providing a detailed view of the molecular recognition process. nih.govresearchgate.net Oxyphenbutazone fits with a high degree of complementarity into the well-formed hydrophobic channel of the PLA2 active site. nih.gov This specific binding indicates that oxyphenbutazone acts as a competitive inhibitor, directly competing with the enzyme's natural substrate. nih.govresearchgate.net The specificity of this interaction suggests that the anti-inflammatory effects of oxyphenbutazone may be, at least in part, due to its direct inhibition of PLA2. nih.gov

Characterization of Non-Covalent Interactions in Binding

The stability of the oxyphenbutazone-protein complexes is governed by a variety of non-covalent interactions. These weak, transient forces are essential for the specificity and reversibility of drug-protein binding.

The binding of oxyphenbutazone to its protein targets is primarily driven by hydrophobic interactions. nih.govnih.gov In its complex with PLA2, a significant number of hydrophobic interactions are observed between the drug molecule and the amino acid residues lining the enzyme's hydrophobic channel. nih.gov Key residues involved in these extensive interactions include Leu(3), Phe(5), Met(8), Ile(9), Ala(18), Tyr(52), and Lys(69). nih.gov The interactions with Tyr(52) and Lys(69) are noted as being particularly significant. nih.gov

Similarly, the binding to site I of HSA is characterized as being an entropy-driven process. nih.gov This thermodynamic signature, featuring a small negative enthalpy change and a positive entropy change, is indicative of hydrophobic interactions being the main stabilizing force. nih.gov

| Protein Target | Primary Interaction Type | Key Interacting Residues/Regions | Reference |

|---|---|---|---|

| Phospholipase A2 (PLA2) | Hydrophobic Interactions | Leu(3), Phe(5), Met(8), Ile(9), Ala(18), Tyr(52), Lys(69) | nih.gov |

| Human Serum Albumin (HSA) | Hydrophobic Interactions | Sudlow's Site I (Subdomain IIA) | nih.gov |

Hydrogen Bonding Contributions

While hydrophobic forces are dominant, other interactions contribute to the binding of oxyphenbutazone. In the context of PLA2, structural studies of other non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) show the formation of specific hydrogen bonds with active site residues such as His48. researchgate.net However, for oxyphenbutazone, which is described as a flexible ligand, significant distortion occurs upon binding, and direct, strong hydrogen bonding is not highlighted as the primary stabilizing interaction in the crystal structure analysis. nih.govresearchgate.net For binding to HSA, site I interactions can involve hydrogen bonding and van der Waals forces, although for oxyphenbutazone, the thermodynamic data points to hydrophobicity as the principal driver. nih.gov

Halogen Bonding Investigations

Halogen bonding is a non-covalent interaction involving a halogen atom. An analysis of the molecular structure of oxyphenbutazone reveals the absence of any halogen atoms (fluorine, chlorine, bromine, or iodine). Therefore, halogen bonding is not a relevant interaction mechanism in the protein binding of this compound, and no studies investigating this possibility have been reported.

Chalcogen Bonding Analysis

Chalcogen bonding is a non-covalent interaction involving elements from Group 16 of the periodic table, such as sulfur, selenium, or tellurium. Oxyphenbutazone hydrate contains oxygen, which is a chalcogen. However, the term "chalcogen bond" is typically used to describe interactions involving heavier chalcogens and is a more recently characterized phenomenon in medicinal chemistry. There are no specific reports in the scientific literature analyzing or identifying chalcogen bonding as a significant interaction in the protein binding of oxyphenbutazone hydrate.

Ligand-Receptor Association Dynamics and Pathway Elucidation

The process by which oxyphenbutazone associates with its protein targets involves dynamic conformational adjustments of both the ligand and the receptor.

For PLA2, the elucidation of the crystal structure of the oxyphenbutazone-enzyme complex confirms that the drug binds directly within the substrate-binding channel. nih.gov This finding strongly supports a competitive inhibition pathway, where the oxyphenbutazone molecule and the natural phospholipid substrate compete for access to the same active site. The association process likely involves an initial recognition event followed by conformational changes. It has been noted that flexible ligands like oxyphenbutazone can be significantly distorted upon binding to PLA2, indicating a dynamic "induced fit" mechanism where the protein and ligand adapt to each other to achieve a stable, low-energy complex. researchgate.net

The association with HSA is also a dynamic process influenced by environmental factors such as pH. nih.gov The binding affinity of oxyphenbutazone is dependent on its ionization state, which is governed by the surrounding pH. nih.gov The molecule associates with a pre-formed pocket (Sudlow's site I), but the binding event itself is a rapid and reversible equilibrium. mdpi.comnih.gov Small molecules typically interact with proteins via such transient and unstable non-covalent links, allowing for efficient transport and release in the circulatory system. nih.gov

Thermodynamic Characterization of Binding Events

The thermodynamics of binding provide quantitative insight into the forces driving the formation of the oxyphenbutazone-protein complex. These parameters, including the binding constant (K), dissociation constant (Kd), enthalpy change (ΔH), and entropy change (ΔS), have been characterized for its primary protein targets.

The binding of oxyphenbutazone to PLA2 is a high-affinity interaction. Surface plasmon resonance studies have determined the dissociation constant (Kd) to be 6.4 x 10⁻⁸ M. nih.govresearchgate.net This strong binding affinity is consistent with its role as a potent inhibitor of the enzyme.

| Protein Target | Thermodynamic Parameter | Value | Method | Reference |

|---|---|---|---|---|

| Phospholipase A2 (PLA2) | Dissociation Constant (Kd) | 6.4 x 10-8 M | Surface Plasmon Resonance | nih.govresearchgate.net |

| Human Serum Albumin (HSA) - Site I | Driving Force | Entropy-driven (Hydrophobic Interaction) | Microcalorimetry | nih.gov |

| Enthalpy (ΔH) / Entropy (ΔS) | Small negative ΔH / Minor or positive ΔS |

Computational Approaches to Protein Binding and Molecular Interactions

Computational methods are powerful tools for elucidating the molecular interactions between a ligand, such as oxyphenbutazone hydrate, and its protein targets. These in silico techniques provide detailed insights into the binding modes, affinities, and the specific forces driving the formation of a stable complex. While comprehensive computational studies specifically on oxyphenbutazone hydrate are not extensively documented in publicly available literature, the principles of these methods and data from related experimental-computational studies on oxyphenbutazone offer a clear framework for understanding its molecular interactions.

The primary computational approaches used to investigate such interactions include molecular docking, molecular dynamics (MD) simulations, and quantum mechanical (QM) calculations. These methods are often guided and validated by experimental data, such as X-ray crystallography, which provides a static snapshot of the ligand-protein complex at an atomic level.

A pivotal study in understanding the molecular interactions of oxyphenbutazone involves the determination of the crystal structure of its complex with phospholipase A2 (PLA2) at a resolution of 1.6 Å. nih.gov PLA2 is a key enzyme in the inflammatory cascade, making it a relevant target for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov This crystallographic data serves as a foundational reference for computational analyses, revealing the precise binding orientation and the key interacting residues.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. A docking simulation would place oxyphenbutazone hydrate into the active site of a protein like PLA2 to identify the most stable binding pose based on a scoring function that estimates the binding affinity. The crystal structure of the oxyphenbutazone-PLA2 complex shows that the oxyphenbutazone molecule fits snugly within a hydrophobic channel of the enzyme, indicating a high degree of complementarity. nih.gov This binding is characteristic of a competitive inhibitor. nih.gov

Quantum Mechanical (QM) Methods: QM calculations can be employed to study the electronic properties of oxyphenbutazone hydrate and its interactions with specific amino acid residues in the protein's active site with high accuracy. These methods can elucidate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial for binding.

The binding of oxyphenbutazone to PLA2 is predominantly driven by hydrophobic interactions. nih.gov The butyl group and the two phenyl rings of oxyphenbutazone are buried within the hydrophobic channel of the enzyme. The specific amino acid residues of PLA2 involved in these interactions have been identified through the crystal structure analysis. nih.gov

The following table summarizes the key interacting residues in the PLA2 binding site and the nature of their interaction with oxyphenbutazone, as determined from the crystal structure. This data provides a clear picture of the molecular basis for its binding and inhibitory action.

| Interacting Residue | Type of Interaction |

| Leu³ | Hydrophobic |

| Phe⁵ | Hydrophobic |

| Met⁸ | Hydrophobic |

| Ile⁹ | Hydrophobic |

| Ala¹⁸ | Hydrophobic |

| Tyr⁵² | Hydrophobic |

| Lys⁶⁹ | Hydrophobic |

This table is based on the crystallographic data of the oxyphenbutazone-phospholipase A2 complex. nih.gov